molecular formula C88H119ClN18O19 B10838923 [4Aph(CO-(C2H4O)3-C2H4-NH-CO-NH-OCH3)5]degarelix

[4Aph(CO-(C2H4O)3-C2H4-NH-CO-NH-OCH3)5]degarelix

Cat. No.: B10838923
M. Wt: 1768.4 g/mol
InChI Key: UZNPTQUBATXHSV-POQOSWQFSA-N
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Description

[4Aph(CO-(C2H4O)3-C2H4-NH-CO-NH-OCH3)5]degarelix: is a synthetic peptide compound known for its potent antagonist activity at the human gonadotropin-releasing hormone (GnRH) receptor. This compound is a derivative of degarelix, a medication used in the treatment of prostate cancer by inhibiting the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby reducing testosterone levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4Aph(CO-(C2H4O)3-C2H4-NH-CO-NH-OCH3)5]degarelix involves multiple steps, including the incorporation of hydroxy-, methoxy-, and pegylated-urea moieties at specific positions. The synthetic route typically starts with the preparation of the peptide backbone, followed by the sequential addition of the desired functional groups under controlled conditions .

Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of complex peptides by anchoring the initial amino acid to a solid resin and sequentially adding protected amino acids .

Chemical Reactions Analysis

Types of Reactions: [4Aph(CO-(C2H4O)3-C2H4-NH-CO-NH-OCH3)5]degarelix undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of the original compound, with modifications at the functional groups, leading to changes in its biological activity and pharmacokinetic properties .

Mechanism of Action

The mechanism of action of [4Aph(CO-(C2H4O)3-C2H4-NH-CO-NH-OCH3)5]degarelix involves binding to the GnRH receptor, thereby blocking the receptor’s interaction with its natural ligand, GnRH. This inhibition prevents the downstream signaling cascade that leads to the secretion of LH and FSH, ultimately reducing testosterone production . The molecular targets include the GnRH receptor and associated signaling pathways .

Properties

Molecular Formula

C88H119ClN18O19

Molecular Weight

1768.4 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-[4-[3-[2-[2-[2-(methoxycarbamoylamino)ethoxy]ethoxy]ethoxy]propanoylamino]phenyl]propanoyl]amino]-3-[4-(carbamoylamino)phenyl]propanoyl]amino]-4-methylpentanoyl]amino]-6-(propan-2-ylamino)hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C88H119ClN18O19/c1-53(2)44-68(78(112)99-67(17-10-11-35-93-54(3)4)86(120)107-37-13-18-75(107)85(119)95-55(5)77(90)111)100-80(114)71(47-59-24-31-66(32-25-59)98-87(91)121)102-82(116)72(48-58-22-29-65(30-23-58)97-76(110)33-38-124-40-42-126-43-41-125-39-36-94-88(122)106-123-7)104-84(118)74(52-108)105-83(117)73(50-61-14-12-34-92-51-61)103-81(115)70(46-57-20-27-64(89)28-21-57)101-79(113)69(96-56(6)109)49-60-19-26-62-15-8-9-16-63(62)45-60/h8-9,12,14-16,19-32,34,45,51,53-55,67-75,93,108H,10-11,13,17-18,33,35-44,46-50,52H2,1-7H3,(H2,90,111)(H,95,119)(H,96,109)(H,97,110)(H,99,112)(H,100,114)(H,101,113)(H,102,116)(H,103,115)(H,104,118)(H,105,117)(H3,91,98,121)(H2,94,106,122)/t55-,67+,68+,69-,70-,71-,72+,73-,74+,75+/m1/s1

InChI Key

UZNPTQUBATXHSV-POQOSWQFSA-N

Isomeric SMILES

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)NC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)NC(=O)CCOCCOCCOCCNC(=O)NOC)NC(=O)[C@H](CO)NC(=O)[C@@H](CC4=CN=CC=C4)NC(=O)[C@@H](CC5=CC=C(C=C5)Cl)NC(=O)[C@@H](CC6=CC7=CC=CC=C7C=C6)NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC(=O)N)NC(=O)C(CC3=CC=C(C=C3)NC(=O)CCOCCOCCOCCNC(=O)NOC)NC(=O)C(CO)NC(=O)C(CC4=CN=CC=C4)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C

Origin of Product

United States

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